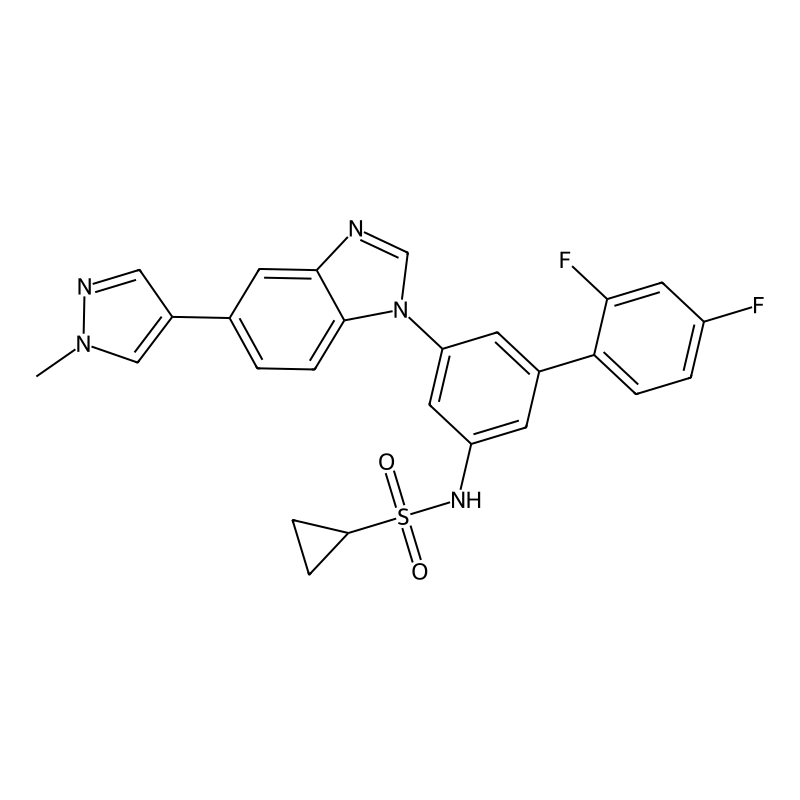ODM-203

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- Kinase Inhibition: The molecule contains a benzimidazole group, a known pharmacophore for kinase inhibitors []. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for cancer treatment and other diseases []. Further research would be needed to determine if this specific compound has activity against specific kinases.
- Anticancer Properties: The combination of the benzimidazole and the pyrazole moieties suggests potential for antitumor activity. Benzimidazoles have been shown to possess antiproliferative effects [], while pyrazoles can exhibit antiangiogenic properties [], potentially hindering tumor growth. In-vitro and in-vivo studies would be required to confirm these possibilities.
- Medicinal Chemistry Lead Compound: The structure of N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide presents a unique combination of functional groups. This could make it a valuable starting point for medicinal chemists to develop new drugs by modifying the structure to optimize its properties for specific targets.
ODM-203 is a small-molecule compound designed as a selective inhibitor of the fibroblast growth factor receptor and vascular endothelial growth factor receptor families. It has shown significant potential in inhibiting tumor growth, particularly in cancers where these receptors are overexpressed or mutated. The compound operates by targeting the kinase activity of these receptors, which are crucial for angiogenesis and tumor proliferation, making it a valuable candidate in cancer therapy .
The primary mechanism of action of ODM-203 involves the inhibition of phosphorylation processes mediated by fibroblast growth factor receptors and vascular endothelial growth factor receptors. In biochemical assays, ODM-203 demonstrates potent inhibition with IC50 values ranging from 6 to 35 nanomolar for various kinases within these families. This selective inhibition leads to decreased cellular proliferation and impaired angiogenic processes, which are critical in tumor development .
In preclinical studies, ODM-203 has exhibited strong antitumor activity across various models. Notably, it has been effective in both fibroblast growth factor receptor-dependent xenograft models and angiogenic xenograft models. The compound has also shown the ability to inhibit metastatic tumor growth in models reliant on angiogenesis, indicating its potential utility in treating advanced solid tumors . Furthermore, ODM-203 has been linked to immune modulation within the tumor microenvironment, evidenced by decreased expression of immune checkpoints such as PD-1 and PD-L1 on CD8 T cells .
The synthesis of ODM-203 follows protocols outlined in patent literature. The compound's structure includes a triazole moiety that is crucial for its inhibitory activity. Specific synthetic routes involve the introduction of various substituents on the triazole ring to enhance potency and selectivity against the targeted kinases. The synthesis process is detailed in patent WO 2013/053983, which describes methods for producing similar compounds with optimized pharmacological profiles .
ODM-203 is primarily investigated for its applications in oncology, particularly for solid tumors characterized by aberrant fibroblast growth factor receptor or vascular endothelial growth factor receptor signaling. Clinical trials are underway to evaluate its safety and efficacy in patients with advanced solid tumors that exhibit FGFR alterations. The ongoing clinical trial (NCT02264418) aims to assess its potential as a therapeutic option in this patient population .
Interaction studies have demonstrated that ODM-203 selectively inhibits fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases over a broad spectrum of other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. In vitro studies have confirmed that ODM-203 effectively disrupts signaling pathways associated with tumor growth and angiogenesis without significantly affecting non-target kinases .
Several compounds exhibit similar mechanisms of action or target profiles as ODM-203. Below is a comparison highlighting their unique features:
ODM-203 stands out due to its equipotent inhibition of both fibroblast growth factor receptors and vascular endothelial growth factor receptors, which may provide a synergistic effect in combating tumors that rely on both pathways for survival and proliferation . This dual targeting approach may enhance its therapeutic efficacy compared to other compounds that focus on single pathways.








